Pent-4-ynoyl chloride

Descripción general

Descripción

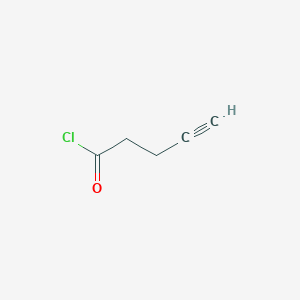

Pent-4-ynoyl chloride is a chemical compound with the molecular formula C5H5ClO . It is a reactive compound with diverse applications in organic synthesis, materials science, pharmacology, and biotechnology.

Synthesis Analysis

Pent-4-ynoyl chloride can be synthesized by reacting thionyl chloride and 4-pentenoic acid .

Molecular Structure Analysis

The molecular structure of Pent-4-ynoyl chloride is represented by the formula C5H5ClO . The molecular weight of the compound is 116.55 g/mol .

Physical And Chemical Properties Analysis

Pent-4-ynoyl chloride has a molecular weight of 116.54 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 109 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound is canonicalized .

Aplicaciones Científicas De Investigación

Synthesis of Lactones and Alkanoic Acid Derivatives : A study by Toru, Fujita, Saito, & Maekawa (1986) demonstrated the use of pent-4-ynoic acid in the regio- and stereo-specific thio- and seleno-lactonizations. This process is crucial for synthesizing γ-alkylidene-γ-butyrolactones, which are valuable in creating 4-oxoalkanoic acid derivatives.

Production of Allenes : Research by Hata, Iwata, Seto, & Urabe (2012) explored the treatment of alkynoates, including pent-4-ynoyl variants, with Grignard reagents and iron(II) chloride. This process efficiently produces alkadienoates, which are significant in various chemical syntheses.

Nickel-Catalyzed Polymerization : In a study conducted by Hamedani et al. (2013), pent-4-ynoic acid derivatives were used in the creation of a nickel(II) precatalyst. This catalyst is instrumental in the homopolymerization of ethylene to produce branched polyethylene, a material with significant industrial applications.

- synthesize pyrrole derivatives. This method is noted for its efficiency and "clean" approach, highlighting the significance of pent-4-ynoic acid derivatives in synthesizing novel N-heterocycles, which are key components in many pharmaceuticals and organic materials.

Synthesis of β-Diketiminate Ligands : A study by Patil et al. (2015) involved the synthesis of β-diketiminate hafnium(IV) chloride complexes using pent-4-ynoate derivatives. These complexes have potential applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for thin-film growth, crucial in semiconductor manufacturing.

Silver Nanoparticle Synthesis : Research by Chen, Balankura, Fichthorn, & Rioux (2019) studied the role of chloride, including compounds similar to pent-4-ynoyl chloride, in the shape control of silver nanoparticles. Understanding this process is vital for the tailored synthesis of nanoparticles with specific applications in electronics, catalysis, and medicine.

Optically Pure Amino Acids Synthesis : A study by Parpart et al. (2015) reported on the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids. These compounds are significant as selective potent inhibitors of aldose reductase, an enzyme target for treating diabetic complications.

Polymeric Structure Investigation : Oczko, Woźniak, & Lis (2015) conducted a study on the coordination compound of Er3+ with pent-4-ynoate. The research revealed insights into the polymeric structure and bonding characteristics, important for understanding complex coordination compounds in materials science.

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of Pent-4-ynoyl chloride can be influenced by various environmental factors . For instance, its reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other reactive species could influence its reactivity and the types of reactions it undergoes.

Propiedades

IUPAC Name |

pent-4-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAWAIQNAGKJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520253 | |

| Record name | Pent-4-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pent-4-ynoyl chloride | |

CAS RN |

55183-44-3 | |

| Record name | Pent-4-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)